Tris(dimethylamino)methylsilane is an organosilicon compound with the formula CH3Si(N(CH3)2)3. It is a colorless liquid with a characteristic amine odor. [, , , ] It serves as a versatile precursor in various material science and chemical synthesis applications. [, , , ] Its reactivity stems from the presence of both Si-H and Si-N bonds, allowing it to participate in diverse chemical transformations. [, , , ]
Tris(dimethylamino)methylsilane is a chemical compound with the molecular formula CHNSi. It is recognized for its utility in various scientific applications, particularly in materials science and organic synthesis. The compound is classified as an organosilicon compound due to the presence of silicon in its structure, and it features three dimethylamino groups attached to a silicon atom.
Tris(dimethylamino)methylsilane can be synthesized through several methods, including reactions involving N,N,N′,N′-Tetramethylformamidinium chloride or bis(dimethylamino)acetonitrile with lithium dimethylamide or sodium dimethylamide. The yields of these reactions typically range from 55% to 84%.
This compound falls under the category of silanes, specifically organosilanes, which are compounds containing silicon atoms bonded to carbon and other elements. Its specific classification as a trialkylamine silane highlights its structure, which includes three dimethylamino groups.
The synthesis of tris(dimethylamino)methylsilane can be achieved through various methods. One notable approach involves the reaction of N,N,N′,N′-Tetramethylformamidinium chloride with lithium dimethylamide or sodium dimethylamide. This reaction typically occurs under inert conditions to prevent unwanted side reactions.
The molecular structure of tris(dimethylamino)methylsilane consists of a silicon atom bonded to three dimethylamino groups. The compound has a total of 32 atoms: 7 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms.
This representation indicates that the silicon atom is at the center with three dimethylamino groups radiating from it.
Tris(dimethylamino)methylsilane participates in several chemical reactions, primarily related to its role as a source of silicon in various synthetic processes. It can react with silanol groups on silicon dioxide surfaces, forming stable monolayers that passivate the surface and reduce the density of available silanol groups.
The primary mechanism of action for tris(dimethylamino)methylsilane involves its use in Atomic Layer Deposition (ALD), where it serves as an organosilicon precursor for the deposition of thin films on substrates such as silicon wafers.
This compound’s ability to form stable films makes it valuable in semiconductor manufacturing and surface modification applications.
These properties highlight its volatility and potential hazards during handling .
Tris(dimethylamino)methylsilane has several important scientific applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3